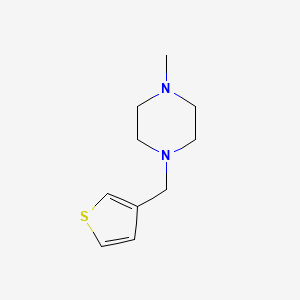

1-Methyl-4-(thiophen-3-ylmethyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(thiophen-3-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-11-3-5-12(6-4-11)8-10-2-7-13-9-10/h2,7,9H,3-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEHPXWGZUHAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of 1 Methyl 4 Thiophen 3 Ylmethyl Piperazine

Synthetic Routes to N-Methylpiperazine Derivatives

N-methylpiperazine is a common building block in medicinal chemistry. Its synthesis and the preparation of its derivatives are well-established, primarily relying on methods that form carbon-nitrogen bonds. Two of the most prevalent strategies are reductive amination and nucleophilic substitution. mdpi.com

Reductive amination is a powerful and widely used method for forming amines. organic-chemistry.org In the context of piperazine (B1678402) synthesis, it typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. nih.gov For the synthesis of N-substituted piperazines, a common approach is the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.

To synthesize N-methylpiperazine itself via this route, one could theoretically start with piperazine and formaldehyde. The reaction proceeds through the formation of an aminol, followed by dehydration to an iminium ion, which is then reduced by a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). organic-chemistry.org This method is highly efficient for creating tertiary amines. organic-chemistry.org The general process is a cornerstone in the synthesis of many N-alkylated piperazine derivatives. mdpi.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent, often used in protic solvents like methanol (B129727) or ethanol. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the reduction of iminium ions in the presence of carbonyl groups; effective under mildly acidic conditions. |

| Sodium Triacetoxyborohydride (STAB) | A mild and non-toxic reducing agent, particularly effective for reductive aminations and does not reduce aldehydes and ketones at a significant rate. |

Nucleophilic substitution is another fundamental strategy for functionalizing piperazines. mdpi.com Since the secondary amine in piperazine is nucleophilic, it can react with electrophilic reagents such as alkyl halides to form N-alkylated products. researchgate.net

The synthesis of N-methylpiperazine can be achieved by the direct methylation of piperazine. This involves reacting piperazine with a methylating agent, such as methyl iodide or dimethyl sulfate. In this SN2 reaction, the nitrogen atom of piperazine acts as the nucleophile, attacking the electrophilic methyl group and displacing the leaving group (iodide or sulfate). A base is typically added to neutralize the hydrogen halide formed during the reaction. A significant challenge in this approach is controlling the degree of alkylation, as over-methylation can lead to the formation of the quaternary ammonium (B1175870) salt. To favor mono-alkylation, reaction conditions such as stoichiometry, temperature, and choice of base must be carefully controlled. mdpi.com

Synthesis of the Thiophene-3-ylmethyl Moiety and its Integration

The synthesis of the target compound requires the preparation of the thiophene-3-ylmethyl group and its subsequent attachment to the N-methylpiperazine ring.

The thiophene-3-ylmethyl moiety is typically derived from a precursor such as 3-thiophenecarboxaldehyde (B150965). sigmaaldrich.com This aldehyde can be synthesized through various methods known in heterocyclic chemistry. derpharmachemica.com Once obtained, the aldehyde serves as the key intermediate for integration with the piperazine core.

The primary method for integrating the two fragments is reductive amination. In this specific synthesis, N-methylpiperazine is reacted with 3-thiophenecarboxaldehyde. The reaction forms an intermediate iminium ion, which is then reduced in situ to yield the final product, 1-methyl-4-(thiophen-3-ylmethyl)piperazine. This one-pot procedure is efficient and avoids the isolation of unstable intermediates.

Alternatively, a nucleophilic substitution approach can be employed. This would involve converting 3-thiophenecarboxaldehyde into a more electrophilic species, such as 3-(bromomethyl)thiophene (B1268036) or 3-(chloromethyl)thiophene, by first reducing the aldehyde to the corresponding alcohol (thiophen-3-ylmethanol) and then converting the alcohol to the alkyl halide. This electrophilic thiophene (B33073) derivative can then react with N-methylpiperazine, where the secondary amine of the piperazine acts as the nucleophile to displace the halide, forming the desired C-N bond.

Table 2: Comparison of Integration Strategies

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | N-methylpiperazine, 3-thiophenecarboxaldehyde, Reducing Agent (e.g., NaBH₄) | One-pot reaction, generally good yields, mild conditions. | Requires a suitable reducing agent that is compatible with the substrates. |

Derivatization and Functionalization Strategies for this compound

Once synthesized, this compound can be further modified to create a library of related compounds. Derivatization can occur at either the thiophene ring or the piperazine moiety.

The thiophene ring is susceptible to electrophilic aromatic substitution reactions. derpharmachemica.com Depending on the reaction conditions, substitution can occur at the C2 or C5 positions, which are activated by the sulfur atom. Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using nitrating agents. Care must be taken as thiophenes can be sensitive to strong oxidizing acids. derpharmachemica.com

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the thiophene ring.

Derivatization of the piperazine ring is less straightforward since both nitrogen atoms are tertiary amines. However, the nitrogen atoms retain lone pairs of electrons and can react with strong electrophiles. For instance, oxidation of one of the nitrogen atoms could form an N-oxide, or reaction with a strong alkylating agent could lead to quaternization, forming a charged piperazinium salt. General derivatization techniques for piperazines are also employed for analytical purposes, such as reacting them with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or acetic anhydride (B1165640) to form derivatives that are more easily detectable by methods like HPLC-UV or GC-MS. jocpr.comgoogle.comresearchgate.net

Analysis of Chemical Reactions and Intermediate Characterization

The synthesis of this compound and its derivatives requires careful monitoring and characterization of intermediates and the final product. A combination of chromatographic and spectroscopic techniques is essential for this purpose.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress, checking for the consumption of starting materials and the formation of products.

High-Performance Liquid Chromatography (HPLC): Employed for assessing the purity of the final compound and for quantitative analysis. Derivatization can be used to enhance UV detection of piperazine-containing compounds. jocpr.com

Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), this technique is useful for analyzing volatile compounds and can be used to confirm the identity and purity of intermediates and products. google.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. ¹H NMR provides information on the number and types of protons and their connectivity, allowing for confirmation of the integration of the thiophene and piperazine moieties. ¹³C NMR provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragmentation pattern, which helps to confirm the molecular formula and structural features.

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups. For example, the C-H stretching of the thiophene ring and the C-N stretching of the piperazine ring would be observable.

Characterization of an intermediate like 3-thiophenecarboxaldehyde would involve confirming the presence of the aldehyde functional group (a strong C=O stretch in IR, a signal around 9-10 ppm in ¹H NMR) and the characteristic signals of the thiophene ring. sigmaaldrich.com For the final product, NMR would be used to confirm the presence of signals corresponding to the N-methyl group, the piperazine ring protons, the methylene (B1212753) bridge, and the thiophene ring protons, all with the correct integration and coupling patterns.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(bromomethyl)thiophene |

| 3-(chloromethyl)thiophene |

| 3-thiophenecarboxaldehyde |

| 4-chloro-7-nitrobenzofuran |

| Acetic anhydride |

| Dimethyl sulfate |

| Formaldehyde |

| Methyl iodide |

| N-bromosuccinimide |

| N-chlorosuccinimide |

| N-methylpiperazine |

| Piperazine |

| Sodium borohydride |

| Sodium triacetoxyborohydride |

Biological Activities and Pharmacological Target Engagement of 1 Methyl 4 Thiophen 3 Ylmethyl Piperazine

In Vitro Pharmacological Profiling of Related Piperazine-Thiophene Hybrids

The in vitro pharmacological assessment of piperazine-thiophene hybrids has revealed a broad spectrum of biological activities, stemming from their interactions with various receptors, enzymes, and cellular pathways.

Piperazine-thiophene derivatives have been investigated for their affinity towards various receptors, particularly those involved in neurotransmission. For instance, novel fused thiophene (B33073) derivatives incorporating a piperazine (B1678402) moiety have been synthesized and evaluated as 5-HT2A receptor antagonists. ebi.ac.uk Pharmacological studies identified that specific compounds within this class, such as 3-[2-[4-phenylpiperazin-1-yl]ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, were potent 5-HT2A antagonists. ebi.ac.uk Molecular modeling suggests that the optimal placement of the basic nitrogen atom of the piperazine ring relative to the thiophene core is crucial for high affinity and biological activity. ebi.ac.uk Furthermore, other studies on substituted piperazine derivatives have shown that modifications to the piperazine ring can yield compounds with moderate affinity and considerable selectivity for sigma-1 (σ1) receptors. nih.gov

| Compound Class | Target Receptor | Affinity (Ki) | Activity | Reference |

|---|---|---|---|---|

| Fused Thienopyrimidinediones | 5-HT2A | Not specified | Antagonist | ebi.ac.uk |

| Phenylacetamide Piperazines | Sigma-1 (σ1) | 181 nM | Ligand | nih.gov |

The piperazine-thiophene scaffold has proven to be a fertile ground for the development of potent enzyme inhibitors. Research has demonstrated that these hybrids can target a variety of enzymes implicated in different diseases.

Kinase Inhibition : Novel piperazine-chalcone hybrids and their pyrazoline analogues have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis. Several of these compounds exhibited potent VEGFR-2 inhibitory activity, with IC50 values in the sub-micromolar range (0.57 µM to 1.48 µM). tandfonline.comresearchgate.net

Cholinesterase Inhibition : Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, which incorporate a thiophene moiety, have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Specific derivatives showed significant inhibitory activity, with Ki values of 19.88 µM for AChE and 13.72 µM for BChE. researchgate.net

Other Enzymes : A series of benzothiophene (B83047) piperazine urea (B33335) derivatives were identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), acting by covalently modifying the enzyme's active site. nih.gov Additionally, computational studies have suggested that the piperazine-thiophene hybrid 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (B2458286) is a promising lead compound for the inhibition of sodium-glucose cotransporter 2 (SGLT2). bohrium.comresearchgate.net Thiophene-based compounds have also shown inhibitory potential against glutathione (B108866) S-transferase (GST). researchgate.net

| Compound Class | Target Enzyme | Inhibitory Concentration | Reference |

|---|---|---|---|

| Piperazine-Chalcone Hybrids | VEGFR-2 Kinase | IC50: 0.57 - 1.48 µM | tandfonline.comresearchgate.net |

| Thiophene-Pyrazole Carboxamides | Acetylcholinesterase (AChE) | Ki: 19.88 µM | researchgate.net |

| Thiophene-Pyrazole Carboxamides | Butyrylcholinesterase (BChE) | Ki: 13.72 µM | researchgate.net |

| Benzothiophene Piperazine Ureas | Fatty Acid Amide Hydrolase (FAAH) | Covalent Inhibition | nih.gov |

| 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one | SGLT2 | Binding Energy: -6.93 kcal/mol (Docking) | bohrium.comresearchgate.net |

Beyond direct target engagement, piperazine-thiophene hybrids can exert their effects by modulating complex cellular signaling pathways, leading to specific cellular phenotypes such as apoptosis or cell cycle arrest. A novel piperazine derivative was found to potently induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. researchgate.net Similarly, certain piperazine-chalcone hybrids targeting VEGFR-2 were shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in human colon cancer cells (HCT-116). tandfonline.comresearchgate.net These findings highlight that piperazine derivatives can modulate crucial pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascades, which are involved in cell proliferation, inflammation, and apoptosis. researchgate.net

Identification and Validation of Molecular Targets

The identification of specific molecular targets is paramount for understanding the mechanism of action of piperazine-thiophene hybrids. Molecular docking and computational studies are frequently employed to predict and validate these interactions. For the potential SGLT2 inhibitor 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, molecular docking simulations revealed favorable binding to the human SGLT2-MAP17 protein complex, suggesting it as a promising lead for SGLT2 inhibition. bohrium.comresearchgate.net For kinase inhibitors, such as the piperazine-chalcone hybrids, molecular docking was performed against the VEGFR-2 kinase domain to confirm their binding mode and rationalize their inhibitory activity. tandfonline.comresearchgate.net In the case of FAAH inhibitors, activity-based protein profiling (ABPP) was used to confirm that the benzothiophene piperazine urea compounds were completely selective for FAAH over other mammalian serine hydrolases. nih.gov The versatility of the piperazine and thiophene scaffolds allows them to be tailored to interact with a wide range of targets, including G-protein coupled receptors (like 5-HT2A), and various enzymes such as kinases, hydrolases, and transferases. nih.govnih.govebi.ac.uk

Comparative Analysis with Established Bioactive Piperazine and Thiophene Derivatives

The thiophene ring is a privileged pharmacophore found in numerous FDA-approved drugs, noted for its bioisosteric properties, often replacing a phenyl ring to improve metabolic stability and binding affinity. nih.govrsc.org Similarly, the piperazine moiety is a cornerstone in medicinal chemistry, present in a wide range of drugs due to its ability to improve physicochemical properties and engage in critical hydrogen bonding. nih.govscilit.comnih.gov

When compared to established bioactive molecules, piperazine-thiophene hybrids often aim to combine the beneficial attributes of both scaffolds.

Comparison with Thiophene Drugs : Drugs like Clopidogrel and Prasugrel (antiplatelet agents), and Olanzapine (an antipsychotic) feature a thiophene ring. nih.govmdpi.com While these drugs have well-defined targets (P2Y12 receptor and various neurotransmitter receptors, respectively), the novel piperazine-thiophene hybrids are being explored for a different set of targets, such as SGLT2 and VEGFR-2, indicating an expansion of the therapeutic potential of thiophene-containing compounds. tandfonline.combohrium.com

Comparison with Piperazine Drugs : Many successful drugs, including the antidepressant Vortioxetine and the kinase inhibitor Avapritinib, contain a piperazine ring. nih.govmdpi.com Vortioxetine's mechanism involves serotonin (B10506) receptor modulation and reuptake inhibition, while Avapritinib targets specific mutant kinases. nih.govmdpi.com The piperazine-thiophene hybrids that target 5-HT2A receptors show a mechanistic overlap with some CNS-acting piperazine drugs, whereas those targeting enzymes like FAAH or VEGFR-2 represent a diversification of the pharmacological profiles achievable with the piperazine core. ebi.ac.uktandfonline.comnih.gov

The strategy of creating these hybrids allows for the fine-tuning of activity. For example, the benzothiophene piperazine FAAH inhibitors were designed to be highly selective, a critical feature for modern therapeutics. nih.gov Similarly, the SGLT2 inhibiting potential of 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one places it in a modern class of antidiabetic agents, though its efficacy and selectivity remain to be clinically validated against established SGLT2 inhibitors like Canagliflozin. bohrium.comresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one |

| 1-Methyl-4-(thiophen-3-ylmethyl)piperazine |

| 3-[2-[4-phenylpiperazin-1-yl]ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

| Avapritinib |

| Canagliflozin |

| Clopidogrel |

| Olanzapine |

| Prasugrel |

| Vortioxetine |

Molecular Mechanism of Action of 1 Methyl 4 Thiophen 3 Ylmethyl Piperazine at the Cellular and Subcellular Level

Elucidation of Signaling Pathways and Downstream Effects

There is no direct evidence detailing the signaling pathways and downstream effects specifically modulated by 1-Methyl-4-(thiophen-3-ylmethyl)piperazine. Research on analogous structures containing piperazine (B1678402) and thiophene (B33073) moieties suggests a broad range of potential biological activities. For instance, various derivatives of piperazine are known to interact with central nervous system receptors, including dopamine (B1211576) and serotonin (B10506) receptors. Thiophene-piperazine hybrids have been investigated for their potential as multi-target agents in complex diseases like Alzheimer's, where they have been designed to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). However, without specific studies on this compound, its impact on any particular signaling cascade remains undetermined.

Insights into Protein-Ligand Interaction Dynamics and Binding Modes

Detailed information regarding the protein-ligand interactions and specific binding modes of this compound is not available in the current body of scientific literature. The piperazine moiety is a common scaffold in medicinal chemistry, often utilized for its ability to form hydrogen bonds and participate in various non-covalent interactions with protein targets. Computational and structural biology studies would be necessary to identify the specific protein targets of this compound and to characterize the precise nature of the binding interactions.

Modulation of Biological Processes by the Compound

The specific biological processes modulated by this compound have not been experimentally determined. Based on the activities of structurally related compounds, a range of effects could be hypothesized. For example, some thiophene and piperazine derivatives have been reported to possess antimicrobial, antioxidant, and anti-inflammatory properties. Furthermore, compounds with similar structures have been investigated for their effects on neurotransmission, suggesting a potential role in modulating neurological processes. These remain speculative in the absence of direct research on this compound.

Localization and Distribution within Biological Systems for Mechanistic Understanding

There are no published studies on the cellular localization and biodistribution of this compound. Understanding where a compound accumulates within cells and tissues is crucial for elucidating its mechanism of action. Such studies, typically involving techniques like radiolabeling or fluorescent tagging, would be required to determine the subcellular compartments or specific organs where this compound exerts its potential effects.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 Methyl 4 Thiophen 3 Ylmethyl Piperazine Analogs

Design Principles for Systematic Structural Modification in SAR Research

The systematic structural modification of a lead compound, such as 1-Methyl-4-(thiophen-3-ylmethyl)piperazine, is a cornerstone of drug discovery. The primary goal is to understand how incremental changes to the molecular structure affect its interaction with a biological target. Key design principles employed in SAR research include:

Homologation: This involves the systematic increase in the length of an alkyl chain. For instance, the methyl group on the piperazine (B1678402) nitrogen could be extended to an ethyl, propyl, or larger group to probe the size of the corresponding binding pocket.

Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, the thiophene (B33073) ring could be replaced with other heterocycles like furan, pyrrole, or a phenyl ring to assess the importance of the sulfur atom and the ring's electronic properties.

Positional Isomerism: The position of substituents on the thiophene ring can be altered. In the parent compound, the piperazine moiety is connected at the 3-position of the thiophene ring via a methylene (B1212753) linker. Moving this substituent to the 2-position would create a positional isomer, which could have a significantly different biological activity due to altered orientation in the receptor binding site.

Introduction of Substituents: Adding various functional groups (e.g., halogens, hydroxyl, methoxy) to the thiophene ring can modulate the compound's lipophilicity, electronic character, and steric profile, thereby influencing its binding affinity and selectivity.

Influence of Substituent Variations on the Piperazine Core

The piperazine core is a common scaffold in many centrally active compounds and its substitution pattern is a key determinant of pharmacological activity.

N1-Substituent: The methyl group on the N1 nitrogen of the piperazine ring is a critical feature. Altering this group can have a profound impact on activity. For instance, replacing the methyl group with a hydrogen atom could introduce an additional hydrogen bond donor, potentially altering the binding mode. Conversely, introducing bulkier substituents like ethyl or isopropyl groups can probe the steric tolerance of the binding pocket.

Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation. Introduction of substituents on the carbon atoms of the piperazine ring can influence this conformation and the relative orientation of the N1 and N4 substituents, which can be crucial for optimal interaction with the target receptor.

The following table illustrates the hypothetical effect of N1-substituent modification on binding affinity, based on general principles observed in related series of compounds.

| N1-Substituent | Predicted Change in Binding Affinity | Rationale |

| Hydrogen | May increase or decrease | Introduction of H-bond donor capability, loss of lipophilic interaction. |

| Ethyl | Likely to decrease | Potential for steric hindrance in a size-limited binding pocket. |

| Phenyl | Significant decrease | Introduction of significant bulk, likely leading to steric clash. |

| Cyclopropyl | May be tolerated | Small, rigid group that explores a different vector of chemical space. |

Impact of Modifications to the Thiophene Ring and Linker Region

The thiophen-3-ylmethyl moiety is another key region for structural modification.

Thiophene Ring Substituents: The addition of small, lipophilic substituents such as a methyl or chloro group at the 2- or 5-positions of the thiophene ring can enhance binding affinity by establishing additional van der Waals interactions with the receptor. Conversely, the introduction of bulky substituents may be detrimental due to steric hindrance.

Bioisosteric Replacement of the Thiophene Ring: Replacing the thiophene ring with other aromatic systems can help to elucidate the importance of the sulfur atom and the ring's electronic nature. For example, a phenyl ring would be more lipophilic, while a pyridine (B92270) ring would introduce a hydrogen bond acceptor.

Linker Modification: The methylene (-CH2-) linker between the thiophene and piperazine rings plays a role in defining the distance and relative orientation of these two moieties. Extending the linker to an ethylene (B1197577) (-CH2-CH2-) chain would increase the flexibility and the distance between the two rings, which could negatively impact the precise positioning required for optimal receptor binding.

The table below summarizes the expected outcomes of modifying the thiophene and linker regions.

| Modification | Predicted Effect on Activity | Rationale |

| 5-Chloro on Thiophene | Potential increase | Enhances lipophilicity and may engage in halogen bonding. |

| Thiophene to Phenyl | Variable | Increases lipophilicity but removes potential sulfur-specific interactions. |

| Methylene to Ethylene Linker | Likely decrease | Alters the optimal distance and orientation between the pharmacophoric groups. |

Establishment of Pharmacophores and Key Structural Features for Activity

A pharmacophore model for this class of compounds would likely consist of several key features that are essential for biological activity. Based on the structure of this compound and SAR data from related compounds, a putative pharmacophore can be proposed.

This model would likely include:

A basic nitrogen atom: The N1-methylated nitrogen of the piperazine ring is expected to be protonated at physiological pH and act as a cationic center, forming a crucial ionic interaction with an acidic residue in the receptor binding site.

A hydrophobic region: The thiophene ring serves as a key hydrophobic feature that likely interacts with a nonpolar pocket in the receptor.

A hydrogen bond acceptor: The sulfur atom in the thiophene ring could potentially act as a weak hydrogen bond acceptor.

The spatial arrangement of these features is critical. The distance between the cationic nitrogen and the centroid of the aromatic ring is a key parameter that is often optimized in related series of compounds.

Predictive Modeling through QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For analogs of this compound, a QSAR study would involve calculating a set of molecular descriptors for each analog. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic: (e.g., logP) which quantify the lipophilicity of the molecule.

Once calculated, these descriptors are used as independent variables in a statistical model (such as multiple linear regression or partial least squares) to predict the biological activity (the dependent variable). A typical QSAR equation might take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Computational and Theoretical Chemistry Investigations for 1 Methyl 4 Thiophen 3 Ylmethyl Piperazine

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 1-Methyl-4-(thiophen-3-ylmethyl)piperazine, to the binding site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on a function that estimates the binding energy.

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, research on analogous piperazine-thiophene hybrids demonstrates the utility of this approach. For instance, a computational study on the related compound 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (B2458286) (PT) predicted a favorable binding to the human SGLT2-MAP17 protein complex with a binding energy of -6.93 kcal/mol, indicating a strong and stable interaction. bohrium.comresearchgate.net Similarly, studies on other thiophene (B33073) sulfonamide derivatives reported docking scores ranging from -6 to -12 kcal/mol against the Enoyl acyl carrier protein reductase InhA. nih.gov These scores are indicative of the potential binding affinity, with more negative values suggesting stronger interactions. A hypothetical docking analysis for this compound would likely identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the target's binding pocket.

Table 1: Example Docking Scores for Similar Compounds

| Compound Class | Target Protein | Reported Binding Energy / Score (kcal/mol) | Reference |

|---|---|---|---|

| Piperazine-Thiophene Hybrid | SGLT2-MAP17 Complex | -6.93 | bohrium.comresearchgate.net |

| Thiophene Sulfonamide Derivatives | Enoyl Acyl Carrier Protein Reductase (2NSD) | -6.0 to -12.0 | nih.gov |

| Piperazine-linked 1,8-naphthalimide | Carbonic Anhydrase IX (CAIX) | -8.39 (for reference inhibitor) | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Ligand-Target Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein. nih.gov

For a complex involving this compound, an MD simulation would track the atomic trajectories over a set period (typically nanoseconds). The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can elucidate the role of water molecules in the binding site and provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). mdpi.com Studies on related 1-(4-chlorobenzhydryl) piperazine (B1678402) derivatives have successfully used MD simulations to confirm the stability of docking poses and analyze the dynamic behavior of the ligand-receptor complex. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These calculations provide a fundamental understanding of the molecule's structure, stability, and reactivity.

The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron. nih.govresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

In studies of similar molecules like 1-Amino-4-methylpiperazine, DFT calculations have been used to determine the energies of these orbitals. nih.govresearchgate.net The analysis reveals how charge is distributed and where the molecule is most likely to participate in chemical reactions. For this compound, the HOMO would likely be localized on the electron-rich thiophene and piperazine rings, indicating these are the primary sites of electron donation.

Table 2: Illustrative Quantum Chemical Parameters (Hypothetical)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | LUMO - HOMO Energy | 4.7 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are favorable for nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the piperazine ring and the sulfur atom of the thiophene ring, indicating these are potential sites for hydrogen bonding and other electrophilic interactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), softness (S), electronegativity (χ), and chemical potential (μ). These descriptors provide quantitative measures of a molecule's reactivity and stability. researchgate.net

Conformational analysis aims to identify the most stable three-dimensional structures (conformers) of a molecule and the energy barriers for conversion between them. researchgate.net For a flexible molecule like this compound, which contains multiple rotatable bonds and a piperazine ring that can adopt chair, boat, or twist-boat conformations, this analysis is crucial. By mapping the potential energy surface, computational methods can determine the lowest energy (most stable) conformer. researchgate.net This information is vital for molecular docking studies, as the bioactive conformation of the ligand is often a low-energy conformer. Studies on related Schiff bases have used DFT to optimize E and Z isomers, calculating the total energy of each to determine that the E-isomer is more stable and quantifying the small rotational energy barrier between them. alquds.edu

In Silico Pharmacokinetic Property Predictions and ADME Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is an essential step in early-stage drug discovery to predict the pharmacokinetic properties of a compound. mdpi.com These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities. Various computational models are used to assess properties based on the molecule's structure.

Key parameters include adherence to Lipinski's Rule of Five, which predicts oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Other important predictions include human intestinal absorption (HIA), permeability through Caco-2 cells (a model of the intestinal wall), blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. mdpi.com Studies on various piperazine-containing compounds have shown that they generally exhibit good pharmacokinetic profiles, often complying with Lipinski's rules. nih.gov For this compound, predictions would focus on ensuring adequate absorption and distribution while minimizing metabolic instability and toxicity.

Table 3: Predicted ADME Properties for a Representative Piperazine-Thiophene Compound

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for absorption (Lipinski's Rule) |

| logP | < 5 | Optimal lipophilicity (Lipinski's Rule) |

| H-Bond Donors | < 5 | Favorable for permeability (Lipinski's Rule) |

| H-Bond Acceptors | < 10 | Favorable for permeability (Lipinski's Rule) |

| Human Intestinal Absorption | > 90% | High absorption from the gut |

| Caco-2 Permeability | High | Good potential for intestinal absorption |

| BBB Permeant | Yes/No | Predicts ability to cross the blood-brain barrier |

| CYP Inhibitor (e.g., CYP3A4) | No | Low potential for drug-drug interactions mdpi.com |

Preclinical Research Methodologies and Model Systems Applied to 1 Methyl 4 Thiophen 3 Ylmethyl Piperazine

Utilization of In Vitro Cell-Based Assays for Mechanistic Investigations

Initial investigations into the biological activity of 1-Methyl-4-(thiophen-3-ylmethyl)piperazine and structurally similar molecules often employ a variety of in vitro cell-based assays. These assays are instrumental in determining the compound's mechanism of action at a cellular and molecular level. For instance, derivatives of piperazine (B1678402) and thiophene (B33073) have been assessed for their potential as antiproliferative agents. nih.gov In such studies, a panel of human cancer cell lines is typically used to evaluate cytotoxicity.

Commonly used in vitro assays include:

Cytotoxicity Assays: To determine the concentration of the compound that inhibits cell growth by 50% (IC50). This is a primary screening method to identify potential anticancer activity.

Apoptosis Assays: Techniques like Annexin V-FITC/PI double staining are used to quantify the induction of programmed cell death (apoptosis) in response to the compound. nih.gov

Enzyme Inhibition Assays: If a specific molecular target is hypothesized, such as a kinase, assays are conducted to measure the compound's ability to inhibit the enzyme's activity. For example, a related compound demonstrated inhibition of EGFR kinase with an IC50 concentration of 42.3 nM. nih.gov

Cellular Imaging: Fluorescent cellular imaging can be used to assess the compound's membrane permeability and subcellular localization. nih.gov

These in vitro studies provide the foundational data for if and how the compound might be effective, guiding further preclinical development.

Application of In Vivo Animal Models for Biological Validation

Following promising in vitro results, the biological effects of this compound are further investigated using in vivo animal models. These models are essential for understanding the compound's behavior in a whole-organism system, including its pharmacokinetics and efficacy in a disease context.

For compounds with potential anti-inflammatory properties, the carrageenan-induced rat paw edema model is a standard in vivo assay to assess anti-inflammatory activity. researchgate.net In the context of cancer research, mouse models are frequently used. For example, the 4T1 mouse breast cancer cell line, which closely resembles human breast cancer in its growth and metastatic properties, is often used to create tumor models in mice. nih.gov

Pharmacokinetic studies in animals, typically rats, are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. A study on a novel antineoplastic piperazine-containing prototype, LQFM018, in rats revealed rapid absorption and wide distribution, which are desirable characteristics for an anticancer agent. nih.gov

Selection Criteria and Relevance of Animal Models to Disease Pathophysiology

The choice of an animal model is a critical step in preclinical research and is guided by the need to recapitulate key aspects of the human disease pathophysiology being targeted. The selection criteria for animal models for a compound like this compound would depend on its intended therapeutic application.

For instance, if the compound is being investigated for its anticancer properties, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. The relevance of these models lies in their ability to assess the compound's effect on human tumor growth in a living system.

If neuroprotective effects are being explored, animal models of neurodegenerative diseases, such as those induced by neurotoxins, would be relevant. The goal is to select a model that mimics the cellular and molecular pathology of the human condition as closely as possible.

The predictive validity of the animal model, meaning its ability to forecast clinical efficacy, is a primary consideration. This involves a thorough understanding of the similarities and differences between the animal model and the human disease at the genetic, molecular, and physiological levels.

Biomarker Discovery and Validation in Preclinical Settings

Biomarkers are objectively measured indicators of a biological state or condition and are integral to modern drug development. In the preclinical setting, biomarkers are used to demonstrate target engagement, predict response, and monitor the efficacy of a therapeutic agent.

For a compound like this compound, biomarker discovery could involve analyzing tissues or biofluids from treated animals to identify changes in protein or gene expression that correlate with the compound's activity. For example, in preclinical models of diabetes and obesity, serum biomarkers such as ALT, AST, ALP, glucose, cholesterol, HDL, and LDL are monitored to assess the therapeutic effects of a compound. nih.gov

In the context of anti-inflammatory research, levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and anti-inflammatory cytokines like IL-10, can serve as biomarkers of efficacy. nih.gov The validation of these biomarkers in preclinical models is crucial before they can be considered for use in clinical trials.

Table 1: Examples of Preclinical Research Methodologies

| Methodology | Purpose | Example Application for a Piperazine/Thiophene Derivative |

| In Vitro Cell-Based Assays | ||

| Cytotoxicity Assay | Determine the concentration that inhibits cell growth by 50% (IC50) | Evaluation against a panel of human cancer cell lines. nih.gov |

| Apoptosis Assay | Quantify the induction of programmed cell death | Annexin V-FITC/PI double staining in cancer cells. nih.gov |

| Enzyme Inhibition Assay | Measure inhibition of a specific molecular target | EGFR kinase inhibition assay. nih.gov |

| In Vivo Animal Models | ||

| Carrageenan-induced rat paw edema | Assess anti-inflammatory activity | Evaluation of anti-inflammatory potential. researchgate.net |

| 4T1 Mouse Breast Cancer Model | Evaluate in vivo anticancer efficacy | Studying effects on tumor growth and metastasis. nih.gov |

| Rat Pharmacokinetic Studies | Determine ADME properties | Characterizing the absorption, distribution, metabolism, and excretion profile. nih.gov |

Advancements in Preclinical Study Design and Data Interpretation

The field of preclinical research is continually evolving, with advancements aimed at improving the predictive value of preclinical studies and accelerating the drug development process. For a compound like this compound, leveraging these advancements would be crucial.

Modern preclinical study designs often incorporate more sophisticated animal models, such as genetically engineered mice or patient-derived xenograft (PDX) models, which may better reflect the heterogeneity of human diseases.

In data interpretation, there is a growing emphasis on quantitative systems pharmacology (QSP) modeling. QSP models integrate data from various sources (in vitro assays, animal studies, and clinical data) to simulate the behavior of a drug in the body and predict its clinical effects. This approach can help in optimizing preclinical study designs and providing a more robust rationale for advancing a compound to clinical trials.

Furthermore, the use of advanced imaging techniques in preclinical studies allows for non-invasive, longitudinal monitoring of disease progression and treatment response in the same animal, reducing variability and improving the quality of the data.

Future Directions and Advanced Research Opportunities for 1 Methyl 4 Thiophen 3 Ylmethyl Piperazine

Rational Design of Next-Generation Piperazine-Thiophene Analogs

The future development of compounds based on the 1-Methyl-4-(thiophen-3-ylmethyl)piperazine scaffold will heavily rely on rational design principles to create next-generation analogs with enhanced potency, selectivity, and pharmacokinetic profiles. researchgate.net Rational design utilizes the three-dimensional structures of biological targets to design molecules that can interact with them effectively. nih.gov This approach moves beyond traditional trial-and-error screening to a more targeted and efficient discovery process.

Key strategies in the rational design of piperazine-thiophene analogs include:

Structure-Activity Relationship (SAR) Studies: A cornerstone of medicinal chemistry, SAR studies systematically modify the chemical structure to understand how these changes affect biological activity. researchgate.net For the this compound core, this involves modifying substituents on both the piperazine (B1678402) and thiophene (B33073) rings to probe interactions with target receptors and optimize activity. researchgate.netresearchgate.net

Computational Modeling and Molecular Docking: In silico tools are crucial for modern drug design. nih.gov Molecular docking simulations can predict how different analogs of this compound might bind to specific protein targets, such as kinases or G-protein coupled receptors. researchgate.netnih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted affinity and most favorable binding modes, saving time and resources. For instance, docking studies have been used to guide the design of piperazine-containing hybrids targeting VEGFR-2 kinase. researchgate.net

Bioisosteric Replacement: Thiophene is often used as a bioisostere for a phenyl ring, a strategy that can improve metabolic stability, binding affinity, and other physicochemical properties. nih.gov Future design efforts could explore the replacement of the thiophene ring with other heterocycles or the strategic placement of substituents on the thiophene ring to mimic interactions of other known ligands, thereby enhancing drug-receptor interactions. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind weakly to a biological target and then growing or linking them to create more potent leads. The piperazine and thiophene moieties themselves can be considered valuable fragments, which can be combined with other pharmacophoric fragments to generate novel chemical entities.

| Design Strategy | Objective | Methodology | Potential Outcome |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | To identify key structural features responsible for biological activity. | Systematic synthesis and biological testing of a library of analogs with varied substituents on the piperazine and thiophene rings. | Enhanced potency and selectivity; improved understanding of the pharmacophore. researchgate.net |

| Molecular Docking | To predict the binding mode and affinity of analogs to a specific biological target. | Computational simulation of ligand-protein interactions using software like MOE. researchgate.net | Prioritization of synthetic targets; design of molecules with optimized target engagement. researchgate.netnih.gov |

| Bioisosteric Replacement | To improve pharmacokinetic and pharmacodynamic properties. | Replacing the thiophene ring or other functional groups with isosteres (e.g., furan, pyridine (B92270), thiazole). | Improved metabolic stability, solubility, and target binding affinity. nih.gov |

| Scaffold Hopping | To discover novel core structures with similar biological activity but different chemical properties. | Using computational tools to identify alternative core structures that maintain the key pharmacophoric features of the piperazine-thiophene scaffold. | New intellectual property opportunities; overcoming limitations of the original scaffold (e.g., toxicity, poor ADME properties). |

A recent study on piperazine-tethered thiophene-3-carboxamide (B1338676) selenides illustrates this approach, where a previously identified hit molecule was optimized through structural investigation, leading to derivatives with potent antiproliferative activity and EGFR kinase inhibition. nih.gov

Exploration of Polypharmacological Potential and Novel Therapeutic Indications

Polypharmacology, the concept of a single drug acting on multiple targets, is an increasingly important paradigm in drug discovery, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. researchgate.net The piperazine-thiophene scaffold is an ideal candidate for developing multi-target agents due to the wide range of biological activities associated with both individual moieties. researchgate.netnih.gov Piperazine derivatives are known to exhibit a vast array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic activities. researchgate.netresearchgate.netmdpi.com Thiophene-containing compounds are also prevalent across various therapeutic areas, including cardiovascular, neurological, and anticancer drugs. nih.gov

The combination of these two pharmacophores in this compound creates a unique opportunity to design molecules that can modulate several disease-related pathways simultaneously. For example, a recent study detailed the design of thiophene piperazine-carbamate hybrids as multi-target agents for Alzheimer's disease, demonstrating simultaneous inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) along with potent antioxidant activity. researchgate.net

Future research should systematically explore the polypharmacological potential of this compound analogs across various disease areas. This involves screening optimized libraries of these compounds against diverse panels of receptors, enzymes, and ion channels.

| Therapeutic Area | Potential Targets | Rationale | Supporting Evidence |

|---|---|---|---|

| Oncology | Kinases (e.g., EGFR, VEGFR-2), Topoisomerases, Apoptosis Modulators | Both piperazine and thiophene are core structures in many approved and investigational anticancer agents. researchgate.netnih.gov | Piperazine-tethered thiophenes show EGFR inhibition; piperazine-chalcones target VEGFR-2. researchgate.netnih.gov |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Cholinesterases (AChE, BChE), Monoamine Oxidase (MAO), Serotonin (B10506)/Dopamine (B1211576) Receptors | The scaffold is suitable for developing multi-target agents that address the complex pathophysiology of these diseases. | Thiophene-piperazine hybrids show dual cholinesterase inhibition and antioxidant activity. researchgate.net |

| Infectious Diseases | Bacterial or Fungal Enzymes, Viral Proteins | Piperazine derivatives have demonstrated broad-spectrum antimicrobial, antifungal, and antitubercular activities. humanjournals.comnih.gov | Novel phenothiazine-piperazine derivatives show potent activity against various bacteria and fungi. nih.gov |

| Inflammatory Disorders | Cyclooxygenase (COX), Lipoxygenase (LOX), Cytokine Pathways | Piperazine and thiophene derivatives have been reported to possess anti-inflammatory properties. researchgate.netresearchgate.net | Thiophene-appended pyrazole (B372694) analogues demonstrate anti-inflammatory and radical scavenging activity. researchgate.net |

Integration of Multi-Omics Data in Compound Characterization

To fully understand the biological impact of this compound and its next-generation analogs, research must move beyond single-target assays and embrace a systems biology approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic and unbiased view of how a compound affects cellular networks and pathways. nih.gov This approach can uncover novel mechanisms of action, identify biomarkers for drug response, and reveal potential off-target effects early in the drug development process. nih.govf1000research.com

The application of multi-omics to characterize piperazine-thiophene analogs could involve:

Transcriptomics (RNA-Seq): Treating cells with a compound and analyzing changes in gene expression can reveal the cellular pathways that are perturbed. This can help to confirm the intended mechanism of action and identify unexpected biological effects.

Proteomics: Using techniques like mass spectrometry, researchers can quantify changes in the levels and post-translational modifications of thousands of proteins within a cell after compound treatment. This provides a direct insight into the functional consequences of target engagement.

Metabolomics: This involves studying the global profile of small-molecule metabolites. It can reveal how a compound alters cellular metabolism, which can be a key factor in its therapeutic effect or toxicity.

Data Integration: The primary challenge and opportunity lie in the computational integration of these diverse datasets. researchgate.net Specialized bioinformatics pipelines and tools are needed to combine multi-omics data to build comprehensive models of the compound's effects on the biological system. frontiersin.orgmdpi.com

| Omics Layer | Technology | Information Gained | Impact on Research |

|---|---|---|---|

| Genomics | DNA Sequencing | Identify genetic factors influencing drug response (pharmacogenomics). | Enables patient stratification and personalized medicine approaches. nih.gov |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Global gene expression changes in response to the compound. | Elucidation of mechanism of action and off-target effects. mdpi.com |

| Proteomics | Mass Spectrometry | Changes in protein abundance and post-translational modifications. | Directly assesses the functional impact on cellular machinery and pathways. mdpi.com |

| Metabolomics | Mass Spectrometry, NMR | Alterations in the cellular metabolic profile. | Identifies metabolic pathways affected by the compound, revealing therapeutic or toxic effects. nih.gov |

By applying these technologies, researchers can create a detailed "molecular signature" for each promising piperazine-thiophene analog, facilitating a deeper understanding of its biological activity and potential for clinical translation.

Development of Novel Analytical and Characterization Techniques for Complex Biological Systems

Advancing the study of this compound and its derivatives in complex biological systems necessitates the development of more sophisticated analytical and characterization techniques. While standard methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are established for the analysis of piperazine derivatives, future research will demand greater sensitivity, specificity, and throughput. rdd.edu.iqjocpr.com

Key areas for development include:

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for the unambiguous identification of novel synthesized analogs and for characterizing their metabolites in complex biological matrices like plasma or tissue. researchgate.net

Advanced NMR Spectroscopy: Techniques like 1H-NMR and 13C-NMR are critical for the structural elucidation of new chemical entities. humanjournals.comnih.gov More advanced NMR methods can also be used to study the interaction of these compounds with their biological targets in solution.

Derivatization Techniques: For compounds like piperazine that lack a strong chromophore, chemical derivatization can be employed to enhance their detection by UV or fluorescence detectors in HPLC systems. jocpr.com Developing novel and efficient derivatization agents will be crucial for achieving the low limits of detection required for pharmacokinetic studies.

Imaging Techniques: Advanced molecular imaging techniques, such as Positron Emission Tomography (PET), could be developed using radiolabeled versions of potent piperazine-thiophene analogs. This would allow for non-invasive, real-time visualization of drug distribution and target engagement in preclinical models and eventually in humans.

| Technique | Application | Advancement Opportunity |

|---|---|---|

| HPLC-UV | Quantification in pharmaceutical formulations and biological samples. | Development of novel derivatization methods to enhance sensitivity for compounds lacking a native chromophore. jocpr.com |

| LC-MS/MS | Highly sensitive and selective quantification of parent drug and metabolites in complex matrices. | Miniaturization and automation for high-throughput screening of ADME properties. rdd.edu.iq |

| High-Resolution Mass Spectrometry (HRMS) | Structural confirmation of new compounds and identification of unknown metabolites. | Integration with metabolomics workflows to map metabolic pathways affected by the drug. researchgate.net |

| NMR Spectroscopy | Unambiguous structural elucidation of synthesized analogs. | Use of advanced techniques (e.g., STD-NMR, WaterLOGSY) to study ligand-protein binding interactions. humanjournals.comnih.gov |

| PET Imaging | In vivo visualization of drug distribution and target occupancy. | Synthesis of 11C or 18F-labeled radiotracers based on lead piperazine-thiophene analogs. |

The continued evolution of these analytical tools will be paramount to successfully advancing potent and selective this compound analogs from the laboratory to clinical applications.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 1-Methyl-4-(thiophen-3-ylmethyl)piperazine?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination to functionalize the piperazine core. A standard route includes:

- Step 1: Reacting 1-methylpiperazine with a thiophene-containing electrophile (e.g., 3-thiophenemethyl chloride) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux.

- Step 2: Optimizing reaction parameters (e.g., molar ratios, temperature, and catalysts like triethylamine) to enhance yield and purity .

- Purification: Column chromatography or recrystallization is recommended for isolating the product. Analytical techniques like HPLC or NMR (¹H/¹³C) confirm structural integrity .

Advanced: How can reaction conditions be systematically optimized to improve synthetic efficiency?

Answer:

Optimization strategies include:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane may reduce side reactions.

- Catalyst Selection: Bases like K₂CO₃ or triethylamine improve reaction kinetics by deprotonating intermediates .

- Temperature Control: Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates, while higher temperatures (60–80°C) accelerate sluggish reactions.

- Yield Monitoring: Use TLC or in-situ FTIR to track reaction progress and identify optimal termination points .

Basic: What spectroscopic and computational tools are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Assign peaks to distinguish methylpiperazine protons (δ ~2.3–2.7 ppm) and thiophene aromatic protons (δ ~6.8–7.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ = 237.1 g/mol for C₁₁H₁₆N₂S) .

- InChI Key/Canonical SMILES: Use tools like PubChem or computational software (e.g., Gaussian) for electronic structure validation .

- X-ray Crystallography: Resolve 3D conformation, particularly the spatial arrangement of the thiophene and piperazine moieties .

Advanced: How do structural modifications (e.g., thiophene substitution) influence biological activity?

Answer:

- Electronic Effects: The thiophene ring’s electron-rich nature enhances π-π stacking with aromatic residues in target proteins (e.g., enzyme active sites). Computational studies (DFT) can quantify charge distribution .

- Steric Impact: Substituents at the thiophene 3-position may alter binding affinity. For example, bulkier groups could hinder access to hydrophobic pockets .

- Case Study: Analogous piperazine derivatives with trifluoromethyl groups show improved lipophilicity and metabolic stability, suggesting similar strategies for optimizing bioavailability .

Advanced: What mechanistic insights explain contradictions in reported biological activities?

Answer:

Discrepancies in activity (e.g., antimicrobial vs. enzyme inhibition) may arise from:

- Target Selectivity: The compound may interact with multiple targets (e.g., bacterial efflux pumps vs. human neurotransmitter receptors). Use in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) to clarify mechanisms .

- Synergistic Effects: The piperazine-thiophene scaffold’s activity may depend on auxiliary groups. For example, FLT3 inhibition in AML cells requires both the piperazine core and a synergistic moiety (e.g., aminoisoquinoline) .

- Experimental Variability: Differences in cell lines, assay conditions (e.g., pH, serum content), or compound purity can skew results. Standardize protocols across studies .

Basic: What stability considerations are critical for handling and storing this compound?

Answer:

- Storage: Store at –20°C in inert atmospheres (argon) to prevent oxidation. Desiccate to avoid hygroscopic degradation .

- Light Sensitivity: Protect from UV exposure; amber glass vials are recommended.

- Solubility: Pre-dissolve in DMSO for biological assays, but confirm stability via HPLC over 24–48 hours .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Core Modifications: Replace the methyl group on piperazine with ethyl or cyclopropyl to assess steric/electronic effects .

- Thiophene Substitutions: Introduce halogens (e.g., Cl, F) at the 4-position of thiophene to enhance binding via halogen bonding .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock) to identify critical interactions (e.g., hydrogen bonds with Asp189 in trypsin-like proteases) .

Advanced: What analytical methods resolve impurities in synthesized batches?

Answer:

- HPLC-MS: Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate unreacted precursors or byproducts.

- NMR Diffusion-Ordered Spectroscopy (DOSY): Distinguish impurities with similar retention times but differing molecular weights .

- Elemental Analysis: Verify purity by comparing experimental vs. theoretical C/H/N/S ratios .

Basic: What are the compound’s key physicochemical properties relevant to drug discovery?

Answer:

- LogP: Estimated ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).

- pKa: Piperazine nitrogen pKa ~7.4 (protonated at physiological pH, enhancing solubility) .

- TPSA (Topological Polar Surface Area): ~30 Ų, indicating moderate membrane permeability .

Advanced: How can in silico models predict pharmacokinetic profiles?

Answer:

- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 65–75), CYP450 metabolism (low risk of inhibition), and plasma protein binding (~85%) .

- BBB Score: Machine learning models (e.g., BBB Predictor) classify the compound as CNS+ due to its moderate molecular weight (<400 Da) and TPSA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.